2,6-Dimethoxypyridine-3-boronic acid
Overview
Description
2,6-Dimethoxypyridine-3-boronic acid is a laboratory chemical . It is used as a reactant for the preparation of benzopyranone derivatives as positive GABAA receptor modulators, pyrazine derivatives as orally active corticotropin releasing factor-1 receptor antagonists, and in the microwave-enhanced synthesis of trisubstituted pyridazines .
Molecular Structure Analysis
The molecular formula of this compound is C7H10BNO4 . The molecular weight is 182.97 .Chemical Reactions Analysis
This compound is used as a reactant in several chemical reactions. It is used in the preparation of benzopyranone derivatives as positive GABAA receptor modulators, pyrazine derivatives as orally active corticotropin releasing factor-1 receptor antagonists, and in the microwave-enhanced synthesis of trisubstituted pyridazines .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 100-117°C and is soluble in methanol .Scientific Research Applications
1. Synthesis and Reactions in Organic Chemistry
2,6-Dimethoxypyridine-3-boronic acid plays a significant role in the field of organic synthesis. It is used in Suzuki cross-coupling reactions to create a variety of functionalized heteroarylpyridine derivatives, offering moderate to high yields. This process involves the reaction with heteroaryl halides, leading to new compounds with potential applications in materials science and pharmacology (Smith et al., 2008).
2. Applications in Macrocyclic Chemistry
In macrocyclic chemistry, this compound contributes to the synthesis of complex macrocyclic compounds. For example, it combines with 2,6-pyridinedimethanol and other aryl boronic acids to form unique macrocyclic structures. These structures have potential applications in molecular recognition and assembly (Fárfan et al., 1999).
3. Fluorescent Chemosensors
This compound is integral in the development of fluorescent chemosensors, particularly for detecting biologically active substances like carbohydrates and bioactive substances. The interaction of boronic acid with specific molecules allows for the development of sensors with applications in disease diagnosis and treatment (Huang et al., 2012).
4. Catalysis and Material Science
In catalysis, this compound's derivatives are used to modify the acidity of alumina, influencing the properties of supported Mo and CoMo sulfide catalysts. This modification impacts the electronic properties of the catalytic sites and has implications in hydrogenation reactions (Chen et al., 2013).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid ingestion and inhalation, and to handle it in a well-ventilated area .
properties
IUPAC Name |
(2,6-dimethoxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-12-6-4-3-5(8(10)11)7(9-6)13-2/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGHSWFUZUADDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376381 | |
Record name | 2,6-Dimethoxypyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
221006-70-8 | |
Record name | 2,6-Dimethoxypyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-dimethoxypyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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